PRMT3 Methyltransferase Inhibition: Weak vs. Potent Allosteric Inhibitor SGC707
In a cell‑free binding assay using ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, 7‑phenyl‑N‑propyl‑7H‑pyrazolo[3,4‑d][1,2,3]triazin‑4‑amine displayed an EC50 of 1.30×10³ nM (1.3 μM) [1]. For comparison, the well‑characterized allosteric PRMT3 probe SGC707 exhibits an IC50 of 31 ± 2 nM under comparable biochemical conditions [2]. The ~42‑fold lower potency of the N‑propyl derivative positions this compound as a useful negative control or a starting scaffold for optimization campaigns where weak PRMT3 engagement is desired.
| Evidence Dimension | PRMT3 binding/inhibition potency |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10³ nM (1.3 μM) |
| Comparator Or Baseline | SGC707: IC50 = 31 ± 2 nM |
| Quantified Difference | ~42‑fold less potent than SGC707 |
| Conditions | ePL‑tagged human PRMT3 methyltransferase domain (211–531) expressed in HEK293 cells; protein stabilization assay |
Why This Matters
For researchers requiring a weak/control PRMT3 ligand or a fragment‑like starting point for structure‑based optimization, the N‑propyl compound provides a well‑defined potency benchmark that is far lower than the potent probe SGC707, reducing confounding effects in mechanistic studies.
- [1] BindingDB entry BDBM50247349, EC50 data: 1.30E+3 nM. Assay: Binding affinity to ePL‑tagged human PRMT3 methyltransferase domain expressed in HEK293 cells. View Source
- [2] Kaniskan HÜ et al., Angew Chem Int Ed Engl., 2015, 54, 5166–5170. A potent, selective and cell‑active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). View Source
